molecular formula C19H15BrN2O3S B11647683 N-{3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide

N-{3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide

Cat. No.: B11647683
M. Wt: 431.3 g/mol
InChI Key: RMQLAHBBJLFMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique structure combining a bromophenyl group, a carbamoyl group, a cyclopenta[b]thiophene ring, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of cyclization reactions involving thiophene derivatives. The bromophenyl group is introduced via a bromination reaction, and the carbamoyl group is added through a carbamoylation reaction. The final step involves the coupling of the furan-2-carboxamide moiety to the cyclopenta[b]thiophene core under specific reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can result in compounds with various substituents replacing the bromine atom.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of protein-ligand interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-BROMOPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is unique due to its combination of a bromophenyl group, a carbamoyl group, a cyclopenta[b]thiophene ring, and a furan-2-carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H15BrN2O3S

Molecular Weight

431.3 g/mol

IUPAC Name

N-[3-[(4-bromophenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C19H15BrN2O3S/c20-11-6-8-12(9-7-11)21-18(24)16-13-3-1-5-15(13)26-19(16)22-17(23)14-4-2-10-25-14/h2,4,6-10H,1,3,5H2,(H,21,24)(H,22,23)

InChI Key

RMQLAHBBJLFMCO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.